molecular formula C14H15Cl2N3OS B5787162 N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

Cat. No. B5787162
M. Wt: 344.3 g/mol
InChI Key: RHDDMFSJDMVSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a chemical compound that has been extensively studied for its various scientific applications. It is a potent inhibitor of a specific enzyme that plays a crucial role in various biological processes.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide involves the inhibition of a specific enzyme called protein kinase C (PKC). PKC is a family of serine/threonine kinases that plays a crucial role in various biological processes, including cellular signaling, proliferation, differentiation, and apoptosis. The inhibition of PKC by N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide leads to the disruption of cellular signaling pathways, which ultimately results in the inhibition of various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide have been extensively studied. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are involved in neuroinflammation.

Advantages and Limitations for Lab Experiments

N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various biological processes. It is also relatively easy to synthesize and has good stability, which makes it suitable for long-term experiments. However, one limitation of N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study its effects on other cellular signaling pathways and its potential interactions with other enzymes. Additionally, further studies are needed to determine the optimal dosage and administration of N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide for different experimental conditions.
In conclusion, N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a potent inhibitor of PKC that has various scientific research applications. Its mechanism of action involves the inhibition of PKC, which leads to the disruption of cellular signaling pathways and the inhibition of various biological processes. It has several advantages for lab experiments, including its potency, selectivity, ease of synthesis, and stability. However, its use can be limited by its toxicity at high concentrations. There are several future directions for the study of N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide, including its potential as a therapeutic agent for various diseases and its effects on other cellular signaling pathways.

Synthesis Methods

The synthesis of N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide involves the reaction of 2,4-dichlorobenzylamine with thiosemicarbazide in the presence of acetic anhydride and concentrated sulfuric acid. The resulting product is then reacted with 3-methylbutanoyl chloride to obtain the final product.

Scientific Research Applications

N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide has been extensively studied for its various scientific applications. It has been shown to be a potent inhibitor of a specific enzyme that plays a crucial role in various biological processes. This enzyme is involved in the regulation of cellular signaling pathways, and its inhibition has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-[5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3OS/c1-8(2)5-12(20)17-14-19-18-13(21-14)6-9-3-4-10(15)7-11(9)16/h3-4,7-8H,5-6H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDDMFSJDMVSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

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